NAPHTHOL AS-D PHOSPHATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of NAPHTHOL AS-D PHOSPHATE involves the reaction of 2-naphthol with phosphorus oxychloride and aniline under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

NAPHTHOL AS-D PHOSPHATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of acid or alkaline phosphatase, this compound is hydrolyzed to release naphthol and phosphate.

Coupling Reactions: The released naphthol can couple with diazonium salts to form azo dyes, which are useful in histochemical staining.

Common reagents used in these reactions include diazonium salts such as Fast Red TR and hexazo-p-rosanilin . The major products formed are azo dyes, which are intensely colored and used for various staining applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Naphthol AS-D phosphate has the molecular formula C₁₉H₁₆NNa₂O₅P and is soluble in water. The compound serves as a substrate for two key enzymes: Acid Phosphatase (ACP) and Tissue Non-Specific Alkaline Phosphatase (TNAP) . Upon hydrolysis by these enzymes, this compound releases naphthol AS-D, which subsequently reacts with diazonium salts to produce colored azo dyes. This reaction is crucial for visualizing and quantifying enzyme activities in biological samples.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including:

- Histochemistry : Utilized to demonstrate acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays : Employed in diagnostic kits for detecting phosphatase activity in clinical samples.

- Biological Research : Used in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.

- Industrial Applications : Applied in the development of staining reagents and diagnostic tools for various biochemical assays.

Fluorometric Assay for Alkaline Phosphatase

A study demonstrated a highly sensitive fluorometric method using this compound to assay total alkaline phosphatase activity. The optimal conditions were established at pH 9.8, showing significant sensitivity at low serum concentrations, thus enhancing the detection of alkaline phosphatase in clinical diagnostics.

Impact on Osteoblasts and Osteoclasts

In vitro studies explored the effects of this compound on human osteoblasts and osteoclasts, highlighting its role in regulating bone metabolism. The compound was used to assess alkaline phosphatase activity, a marker for osteogenic differentiation, showcasing its relevance in understanding bone health.

Specificity Enhancement for TRAP Assays

Research focused on increasing the specificity of tartrate-resistant acid phosphatase (TRAP) assays by utilizing this compound as a substrate for serum type 5 TRAP activity. This approach provided improved specificity compared to traditional substrates like para-nitrophenylphosphate (pNPP), particularly in clinical samples from patients with end-stage renal disease.

Biochemical Pathways

The hydrolysis of this compound impacts several biochemical pathways:

- Phosphatase Pathways : Modulates the activity of phosphatases, affecting dephosphorylation reactions vital for cell signaling and metabolism.

- Cellular Effects : Alters the phosphorylation state of proteins, influencing gene expression and cellular processes such as differentiation and metabolism.

Pharmacokinetics

The compound’s high water solubility suggests good bioavailability, making it effective across various laboratory settings. Environmental factors such as pH and temperature can influence its stability and activity.

Wirkmechanismus

The mechanism of action of NAPHTHOL AS-D PHOSPHATE involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate, and upon enzymatic action, it releases naphthol and phosphate. The released naphthol can then participate in coupling reactions to form colored azo dyes, which are used for visualizing enzyme activity .

Vergleich Mit ähnlichen Verbindungen

NAPHTHOL AS-D PHOSPHATE can be compared with other similar compounds such as:

NAPHTHOL AS-BI PHOSPHATE: Another histochemical substrate used for similar applications.

NAPHTHOL AS-MX PHOSPHATE: Used in histology and diagnostic assays.

NAPHTHOL AS-E PHOSPHATE: Employed in histological studies and as a CREB inhibitor.

The uniqueness of this compound lies in its specific reactivity with phosphatase enzymes and its ability to form intensely colored azo dyes, making it highly valuable in histochemical and diagnostic applications.

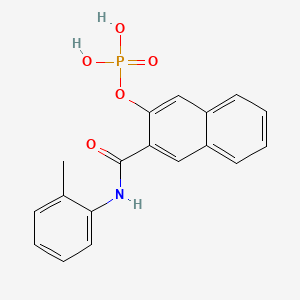

Eigenschaften

CAS-Nummer |

27580-13-8 |

|---|---|

Molekularformel |

C18H16NO5P |

Molekulargewicht |

357.3 g/mol |

IUPAC-Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H16NO5P/c1-12-6-2-5-9-16(12)19-18(20)15-10-13-7-3-4-8-14(13)11-17(15)24-25(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |

InChI-Schlüssel |

NQMNDWPDYBPJNO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Key on ui other cas no. |

27580-13-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.